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Compound of Interest

Compound Name: Bisoprolol-d5

Cat. No.: B562892 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization

of Bisoprolol-d5, a deuterated analog of the selective β1-adrenergic receptor blocker,

Bisoprolol. This isotopically labeled compound is crucial as an internal standard in

pharmacokinetic and bioequivalence studies, enabling precise quantification of Bisoprolol in

biological matrices through mass spectrometry-based assays.

Introduction
Bisoprolol is a widely prescribed medication for the management of cardiovascular diseases,

including hypertension and angina pectoris. To support its clinical development and therapeutic

drug monitoring, a stable, isotopically labeled internal standard is essential for accurate

bioanalysis. Bisoprolol-d5, with five deuterium atoms incorporated into its structure, serves

this purpose by providing a distinct mass shift from the parent drug without significantly altering

its physicochemical properties. This guide details a plausible synthetic route and the analytical

methods for the comprehensive characterization of Bisoprolol-d5.

Synthesis of Bisoprolol-d5
The synthesis of Bisoprolol-d5 can be achieved through a multi-step process, leveraging

established synthetic routes for Bisoprolol with the introduction of a deuterated building block.

The IUPAC name, 1-(4-((2-isopropoxyethoxy)methyl)phenoxy)-3-(isopropylamino)propan-
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1,1,2,3,3-d5-2-ol, indicates that the deuterium atoms are located on the propanol backbone. A

logical synthetic approach involves the use of a deuterated epoxide precursor.

Proposed Synthetic Pathway
A feasible synthetic pathway for Bisoprolol-d5 is outlined below. This pathway begins with the

synthesis of the key intermediate, 4-((2-isopropoxyethoxy)methyl)phenol, followed by its

reaction with a deuterated epichlorohydrin analog and subsequent ring-opening with

isopropylamine.

Step 1: Synthesis of Intermediate 1

Step 2: Epoxidation with Deuterated Reagent

Step 3: Ring Opening Reaction

4-Hydroxybenzyl
alcohol

4-((2-Isopropoxyethoxy)methyl)phenolAcid catalyst
(e.g., Amberlyst 15)

2-Isopropoxyethanol

Intermediate 1

2-((4-((2-Isopropoxyethoxy)methyl)phenoxy)methyl)oxirane-d5Base (e.g., K2CO3)
Solvent (e.g., DMF)

Epichlorohydrin-d5

Intermediate 2

Bisoprolol-d5
Solvent (e.g., Methanol)

Isopropylamine
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Caption: Proposed synthetic pathway for Bisoprolol-d5.

Experimental Protocols
Step 1: Synthesis of 4-((2-Isopropoxyethoxy)methyl)phenol (Intermediate 1)

To a stirred solution of 4-hydroxybenzyl alcohol in a suitable solvent such as toluene, add 2-

isopropoxyethanol and an acidic catalyst (e.g., Amberlyst 15).

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer

Chromatography (TLC).

Upon completion, cool the mixture, filter off the catalyst, and wash with the solvent.

Concentrate the filtrate under reduced pressure to obtain the crude product.

Purify the crude product by column chromatography on silica gel to yield pure 4-((2-

isopropoxyethoxy)methyl)phenol.

Step 2: Synthesis of 2-((4-((2-Isopropoxyethoxy)methyl)phenoxy)methyl)oxirane-d5

(Intermediate 2)

Dissolve 4-((2-isopropoxyethoxy)methyl)phenol (Intermediate 1) in a suitable solvent, such

as dimethylformamide (DMF).

Add a base, such as potassium carbonate, to the solution and stir at room temperature.

Add epichlorohydrin-d5 dropwise to the reaction mixture. The deuterium atoms are located

on the oxirane ring.

Heat the mixture and monitor the reaction by TLC.

After the reaction is complete, cool the mixture and quench with water.

Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure to obtain the crude deuterated epoxide intermediate.

Step 3: Synthesis of Bisoprolol-d5

Dissolve the crude 2-((4-((2-isopropoxyethoxy)methyl)phenoxy)methyl)oxirane-d5

(Intermediate 2) in a solvent such as methanol.

Add isopropylamine to the solution and stir the reaction mixture at an elevated temperature.

Monitor the reaction progress by TLC.

Upon completion, remove the solvent under reduced pressure.

Purify the resulting crude Bisoprolol-d5 by column chromatography on silica gel to obtain

the final product as a yellow oil.[1]

Characterization of Bisoprolol-d5
Comprehensive characterization is essential to confirm the identity, purity, and isotopic

enrichment of the synthesized Bisoprolol-d5. The following analytical techniques are

employed for this purpose.

Physical and Chemical Properties
Property Value Reference

Molecular Formula C18H26D5NO4 [1]

Molecular Weight 330.47 g/mol [1]

Appearance Yellow oil [1]

Isotopic Purity 98.6% [1]

Purity (TLC) 98% [1]

Solubility
Chloroform, methanol, and

water
[1]
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Spectroscopic Data
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of Bisoprolol-d5 and

confirming the positions of the deuterium labels. The absence of signals in the 1H NMR

spectrum at the positions of deuteration and the corresponding changes in the 13C NMR

spectrum provide definitive evidence of successful labeling.

Expected ¹H NMR Data (CDCl₃, 400 MHz):

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

7.20 d, J = 8.4 Hz 2H Ar-H

6.90 d, J = 8.4 Hz 2H Ar-H

4.50 s 2H Ar-CH₂-O

3.65-3.55 m 5H
O-CH₂-CH₂-O, O-

CH(CH₃)₂

2.80 m 1H N-CH(CH₃)₂

1.15 d, J = 6.2 Hz 6H N-CH(CH₃)₂

1.10 d, J = 6.0 Hz 6H O-CH(CH₃)₂

Note: The signals corresponding to the protons on the propanol backbone (at positions 1, 2,

and 3) are expected to be absent or significantly reduced in intensity due to deuteration.

Expected ¹³C NMR Data (CDCl₃, 100 MHz):
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Chemical Shift (δ, ppm) Assignment

158.5 Ar-C-O

131.0 Ar-C-CH₂

129.5 Ar-CH

114.5 Ar-CH

72.5 Ar-CH₂-O

72.0 O-CH(CH₃)₂

70.0 O-CH₂-CH₂-O

68.0 (broad) C-OH (deuterated)

67.5 O-CH₂-CH₂-O

49.0 N-CH(CH₃)₂

42.0 (broad) N-CH₂ (deuterated)

23.0 N-CH(CH₃)₂

22.0 O-CH(CH₃)₂

Note: The carbon signals of the deuterated propanol backbone are expected to be observed as

low-intensity multiplets due to C-D coupling.

3.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of Bisoprolol-d5 and to establish

its fragmentation pattern, which is crucial for its use as an internal standard in LC-MS/MS

methods.

High-Resolution Mass Spectrometry (HRMS):
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Parameter Value

Ionization Mode Electrospray Ionization (ESI), Positive

Calculated m/z for [M+H]⁺ 331.2646

Observed m/z for [M+H]⁺ Consistent with calculated value

Tandem Mass Spectrometry (MS/MS):

In MS/MS analysis, the protonated molecule [M+H]⁺ is fragmented to produce characteristic

product ions. For Bisoprolol-d5, the following mass transition is typically monitored:

Precursor Ion (m/z) Product Ion (m/z)

331.3 121.3

This transition is distinct from that of unlabeled Bisoprolol (m/z 326.3 → 116.3), allowing for

their simultaneous detection and quantification without mutual interference.

Chromatographic Purity
The purity of the synthesized Bisoprolol-d5 can be assessed by High-Performance Liquid

Chromatography (HPLC) coupled with a suitable detector (e.g., UV or MS).

Typical HPLC Conditions:

Parameter Condition

Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase

Acetonitrile and water with a modifier (e.g.,

formic acid or ammonium acetate) in a gradient

or isocratic elution

Flow Rate 1.0 mL/min

Detection UV at 225 nm or Mass Spectrometry

Expected Purity ≥98%
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Experimental Workflows and Logical Relationships
The overall process for the synthesis and characterization of Bisoprolol-d5 can be visualized

as a structured workflow.
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Synthesis Workflow

Characterization Workflow

Starting Materials
(4-Hydroxybenzyl alcohol,

2-Isopropoxyethanol,
Epichlorohydrin-d5,

Isopropylamine)

Synthesis of
Intermediate 1

Synthesis of
Intermediate 2 (Deuterated)

Synthesis of
Crude Bisoprolol-d5

Purification
(Column Chromatography)

Pure Bisoprolol-d5

Pure Bisoprolol-d5

NMR Spectroscopy
(¹H and ¹³C)

Mass Spectrometry
(HRMS and MS/MS)

Chromatographic Purity
(HPLC-UV/MS)

Certificate of Analysis
(Final Report)

Click to download full resolution via product page

Caption: Overall workflow for the synthesis and characterization of Bisoprolol-d5.
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Conclusion
This technical guide outlines a robust and logical approach to the synthesis and

comprehensive characterization of Bisoprolol-d5. The detailed protocols and analytical

methodologies provide a framework for researchers and drug development professionals to

produce and validate this essential internal standard. The availability of high-purity, well-

characterized Bisoprolol-d5 is paramount for the accurate and reliable quantification of

Bisoprolol in clinical and preclinical studies, ultimately contributing to the safe and effective use

of this important cardiovascular medication.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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